molecular formula C10H13NO3 B1321344 Ethyl 2-amino-5-methoxybenzoate CAS No. 64018-98-0

Ethyl 2-amino-5-methoxybenzoate

Cat. No.: B1321344
CAS No.: 64018-98-0
M. Wt: 195.21 g/mol
InChI Key: POJXEDATMPDTHT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxybenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an amino group at the 2-position, and a methoxy group at the 5-position of the benzene ring . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Another method involves the use of thionyl chloride to convert 2-amino-5-methoxybenzoic acid to its corresponding acid chloride, which is then reacted with ethanol to form the ethyl ester . This method requires careful control of reaction conditions, including temperature and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process typically includes the use of excess ethanol and a strong acid catalyst to drive the reaction to completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Ethyl 2-amino-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-amino-5-methoxybenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJXEDATMPDTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612060
Record name Ethyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64018-98-0
Record name Ethyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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